molecular formula C20H13F3N2O3 B2395428 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1105205-88-6

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2395428
CAS No.: 1105205-88-6
M. Wt: 386.33
InChI Key: YDXUDFVCZSQIMN-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the benzofuran and isoxazole rings, followed by their coupling and subsequent functionalization to introduce the trifluoromethyl group.

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Formation of Isoxazole Ring: The isoxazole ring is typically formed through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The benzofuran and isoxazole intermediates are then coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the isoxazole ring to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines

    Substitution Products: Compounds with nucleophiles replacing the trifluoromethyl group

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic compounds used in various industries.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-methylbenzamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-chlorobenzamide
  • N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-fluorobenzamide

Uniqueness

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3/c21-20(22,23)14-7-5-12(6-8-14)19(26)24-11-15-10-18(28-25-15)17-9-13-3-1-2-4-16(13)27-17/h1-10H,11H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXUDFVCZSQIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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